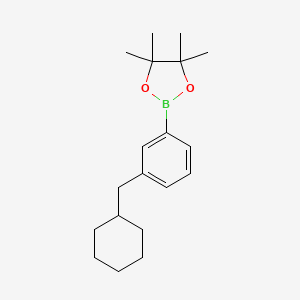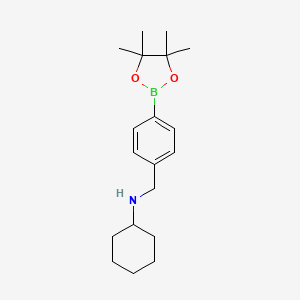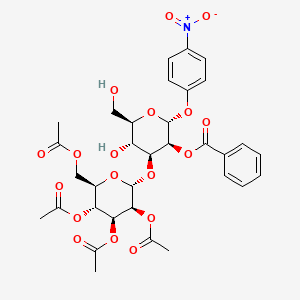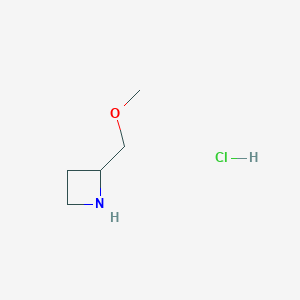
2-(Methoxymethyl)azetidine hydrochloride
Vue d'ensemble
Description
2-(Methoxymethyl)azetidine is a compound with the molecular formula C5H11NO . It is also known by other synonyms such as Azetidine, 2-(methoxymethyl)-, and has a molecular weight of 101.15 g/mol .
Synthesis Analysis
The synthesis of azetidines, including 2-(Methoxymethyl)azetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The molecular structure of 2-(Methoxymethyl)azetidine includes a four-membered ring with a nitrogen atom . The InChI string representation of the molecule isInChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 . Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
2-(Methoxymethyl)azetidine has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 101.084063974 g/mol . The topological polar surface area of the compound is 21.3 Ų .Applications De Recherche Scientifique
Chemical Synthesis and Modification
- Preparation of Azetidine Derivatives : An improved method for preparing DL-azetidine-2-carboxylic acid involves reacting thionyl chloride with azetidine-2-carboxylic acid in methanol, leading to 2-carbomethoxyazetidine hydrochloride and other derivatives (Phillips & Cromwell, 1973).
Anticancer Applications
- Anticancer Potential : Thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety have shown potent anticancer activity against various human cancer cell lines, demonstrating significant potential in cancer treatment (Parmar et al., 2021).
Catalytic Applications
- Catalytic Abilities in Chemical Reactions : Chiral C2-symmetric 2,4-disubstituted azetidine derivatives, including methoxymethyl variants, have been used as catalytic chiral ligands, showing effectiveness in the asymmetric addition of diethylzinc to aldehydes (Shi & Jiang, 1999).
Plant Physiology Research
- Study of Ion Transport in Plants : Azetidine 2-carboxylic acid (a related compound) was used to investigate the relationship between protein synthesis and ion transport in plants, providing insights into physiological processes (Pitman et al., 1977).
Chemical Rearrangements and Synthesis
- Synthesis and Rearrangement Studies : Studies on the synthesis and rearrangement of azetidine derivatives, including methoxymethyl azetidines, contribute to the development of novel compounds with potential applications in various fields (Couty et al., 2011).
Synthesis of Novel Compounds
- Synthesis of Novel Azetidine Derivatives : Research has focused on developing new synthetic methods for creating azetidine derivatives, which are important in medicinal chemistry and as intermediates in various synthetic processes (Aelterman et al., 1998).
Exploration of Chemical Properties
- Exploring Chemical Reactivity : Investigations into the chemical reactivity and stability of various azetidine derivatives, including those with methoxymethyl groups, have contributed to a deeper understanding of these compounds’ properties and potential applications (Mangelinckx et al., 2008).
Safety And Hazards
Azetidine hydrochloride, a related compound, is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(methoxymethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAQJWHUDNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)azetidine hydrochloride | |
CAS RN |
1803592-63-3 | |
| Record name | Azetidine, 2-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methoxymethyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



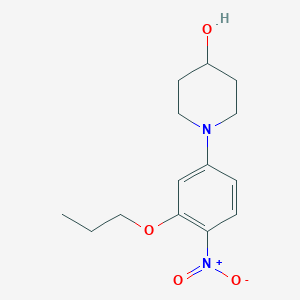
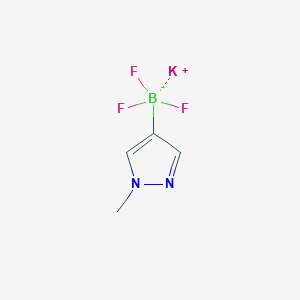
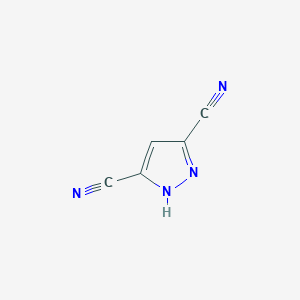
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
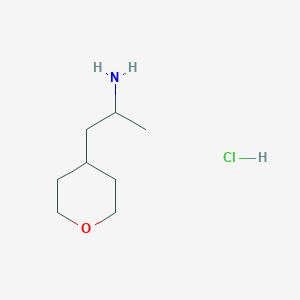


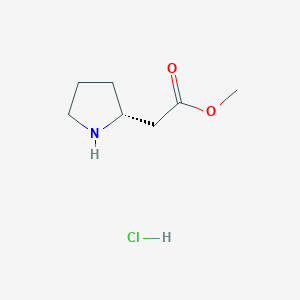
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
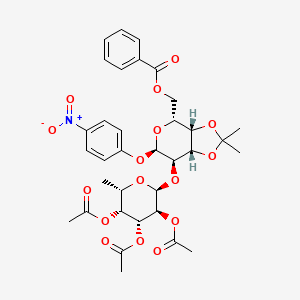
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
